

Spectroscopic Profile of 3,5-Dichlorosalicylaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichlorosalicylaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dichlorosalicylaldehyde** (CAS No. 90-60-8), a key intermediate in the synthesis of Schiff base ligands and other fine chemicals.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,5-Dichlorosalicylaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
11.39	Singlet	1H	OH	CDCl ₃
9.86	Singlet	1H	CHO	CDCl ₃
7.64	Doublet (J=2.5 Hz)	1H	Ar-H	CDCl ₃
7.52	Doublet (J=2.5 Hz)	1H	Ar-H	CDCl ₃

Note: Slight variations in chemical shifts have been reported in the literature. The data presented here is a representative compilation.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent
193.5	C=O (Aldehyde)	CDCl ₃
158.0	C-OH	CDCl ₃
137.5	C-Cl	CDCl ₃
130.0	Ar-CH	CDCl ₃
126.5	C-CHO	CDCl ₃
125.0	C-Cl	CDCl ₃
123.0	Ar-CH	CDCl ₃

Note: The assignments are based on typical chemical shift ranges for substituted aromatic aldehydes and data available from spectral databases.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (intramolecular H-bond)
~3080	Medium	C-H stretch (aromatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1670	Strong	C=O stretch (aldehyde)
~1580, ~1460	Medium-Strong	C=C stretch (aromatic ring)
~1280	Strong	C-O stretch (phenol)
~870	Strong	C-H bend (aromatic, out-of-plane)
~700	Strong	C-Cl stretch

Note: Peak positions are approximate and can vary based on the sampling method (e.g., KBr pellet, ATR).

Table 4: UV-Vis Spectroscopic Data

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
~255, ~335	Not Reported	Ethanol

Note: The λ_{max} values are estimated based on the UV-Vis spectra of structurally similar salicylaldehyde derivatives. Specific experimental data for **3,5-Dichlorosalicylaldehyde** is not readily available in the literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of **3,5-Dichlorosalicylaldehyde** in 0.7 mL of deuterated

chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For ^{13}C NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

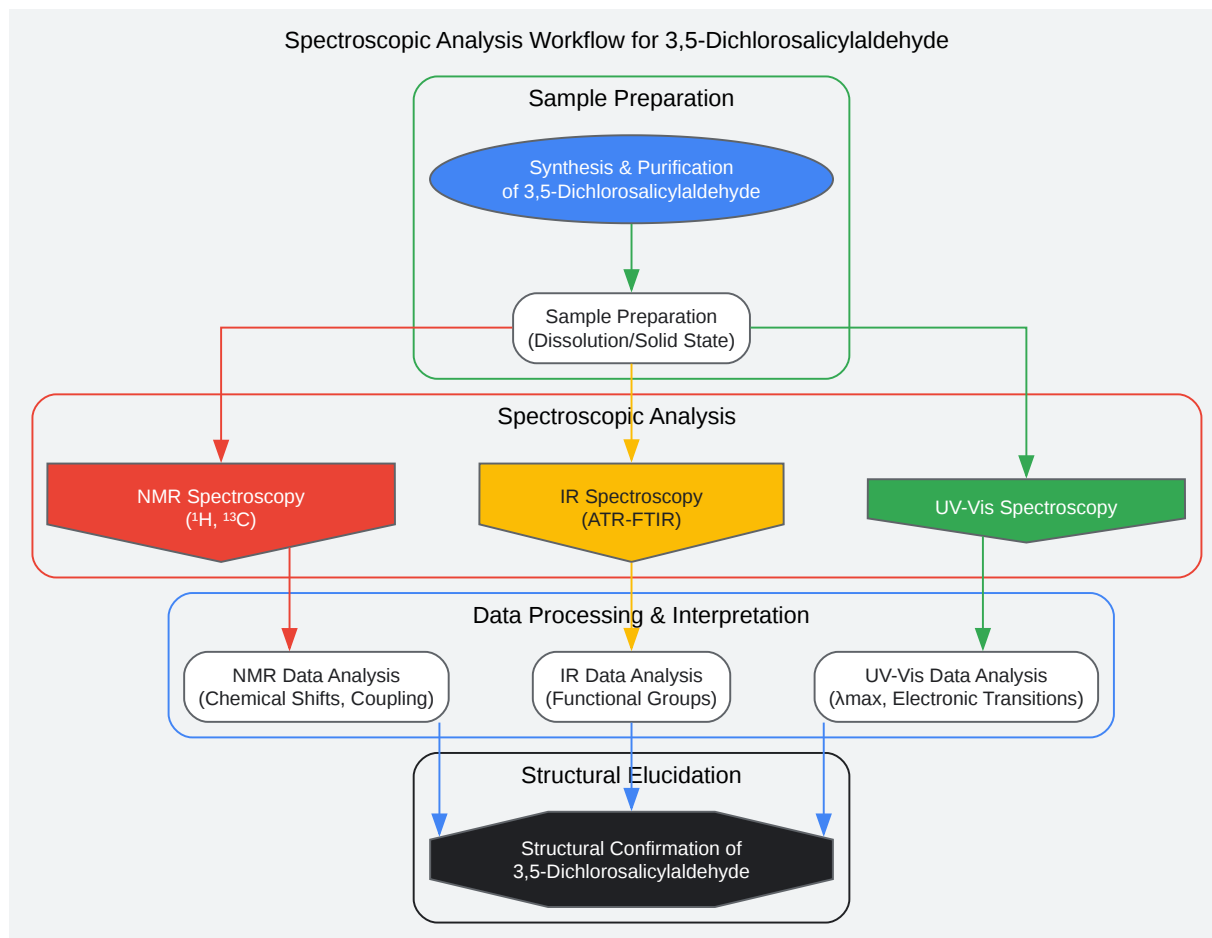
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **3,5-Dichlorosalicylaldehyde** was placed directly onto the ATR crystal, and firm pressure was applied to ensure good contact. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was recorded on a dual-beam spectrophotometer. A stock solution of **3,5-Dichlorosalicylaldehyde** was prepared in ethanol. This stock solution was then diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1–1.0 AU). The spectrum was scanned over a wavelength range of 200–400 nm, using pure ethanol as the blank reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3,5-Dichlorosalicylaldehyde**.



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Caption: Workflow for the spectroscopic characterization of **3,5-Dichlorosalicylaldehyde**.

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References

- 1. 3,5-DICHLOROSALICYLALDEHYDE | 90-60-8 [chemicalbook.com]
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